molecular formula C8H13FO2 B2445582 Ethyl 2-cyclobutyl-2-fluoroacetate CAS No. 2120625-68-3

Ethyl 2-cyclobutyl-2-fluoroacetate

Cat. No.: B2445582
CAS No.: 2120625-68-3
M. Wt: 160.188
InChI Key: WLAXZPWDTYMHAX-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutyl-2-fluoroacetate is an organic compound with the molecular formula C8H13FO2 It is a liquid at room temperature and is known for its unique structural features, including a cyclobutyl ring and a fluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclobutyl-2-fluoroacetate typically involves the esterification of 2-cyclobutyl-2-fluoroacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-cyclobutyl-2-fluoroacetic acid+ethanolH2SO4ethyl 2-cyclobutyl-2-fluoroacetate+water\text{2-cyclobutyl-2-fluoroacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-cyclobutyl-2-fluoroacetic acid+ethanolH2​SO4​​ethyl 2-cyclobutyl-2-fluoroacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclobutyl-2-fluoroacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, it can hydrolyze to form 2-cyclobutyl-2-fluoroacetic acid and ethanol.

    Reduction: It can be reduced to form ethyl 2-cyclobutyl-2-hydroxyacetate using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-cyclobutyl-2-fluoroacetic acid and ethanol.

    Reduction: Ethyl 2-cyclobutyl-2-hydroxyacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyclobutyl-2-fluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyclobutyl-2-fluoroacetate involves its interaction with specific molecular targets. The fluoroacetate moiety can inhibit enzymes involved in metabolic pathways, leading to various biochemical effects. For example, it may act as a suicide substrate for aconitase, disrupting the citric acid cycle.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyclobutylacetate: Lacks the fluoro group, resulting in different reactivity and applications.

    Ethyl 2-fluoroacetate: Lacks the cyclobutyl ring, leading to different structural and chemical properties.

Uniqueness

Ethyl 2-cyclobutyl-2-fluoroacetate is unique due to the presence of both a cyclobutyl ring and a fluoroacetate moiety

Properties

IUPAC Name

ethyl 2-cyclobutyl-2-fluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXZPWDTYMHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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